molecular formula C22H23N5O3S B2706422 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone CAS No. 896294-23-8

1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone

Cat. No. B2706422
CAS RN: 896294-23-8
M. Wt: 437.52
InChI Key: WEQRPTJZCCJMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Properties and Parkinson's Disease

Compounds with structural elements similar to the query compound, particularly those incorporating furan, thiazolo, triazole, and piperazine units, have been investigated for their antagonistic properties, specifically as adenosine A2a receptor antagonists. These compounds show potential in the treatment of Parkinson's disease due to their oral activity in rodent models, indicating a possible area of research for the compound (Vu et al., 2004).

Antidepressant and Antianxiety Activities

Derivatives of furan and piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown promising results in behavioral tests on mice, suggesting potential applications in psychiatric and neurological research (Kumar et al., 2017).

Antimicrobial Activities

Novel triazole derivatives, incorporating elements similar to those in the query compound, have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2010).

Synthesis and Biological Evaluation

Research has focused on the synthesis of novel compounds with similar structural motifs, exploring their potential biological activities. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in medicinal chemistry (Peng et al., 2005).

Mechanism of Action

properties

IUPAC Name

1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(26-11-9-25(10-12-26)15(2)28)19-21(29)27-22(31-19)23-20(24-27)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQRPTJZCCJMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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